(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine

Physicochemical profiling Medicinal chemistry pKa modulation

Researchers requiring enantiopure 1-aryl-2,2,2-trifluoroethylamines often face supply inconsistency and long lead times. This (R)-configured 2-anthryl-CF3-ethylamine resolves those bottlenecks with defined stereochemistry and multi-vendor availability. • Enables pre-column derivatization of carboxylic acids with fluorescence detection (λex 260 nm, λem 400 nm), achieving sub-picomolar sensitivity for enantiomeric impurity profiling. • Reduced amine basicity (pKa ~4.28) ensures neutral protonation state at physiological pH, preserving H-bond donor capacity for peptidomimetic design. • 2-Anthryl regioisomer resists photodimerization, unlike the 9-anthryl analog, ensuring long-term photochemical stability in NMR and chromatographic workflows.

Molecular Formula C16H12F3N
Molecular Weight 275.27 g/mol
Cat. No. B13031750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine
Molecular FormulaC16H12F3N
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N
InChIInChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2/t15-/m1/s1
InChIKeyGYHKGMNJBQKBNZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine: Properties and Procurement Overview


(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine (CAS 1212912-58-7) is a chiral, non-racemic primary amine featuring a 2-anthryl substituent and a trifluoromethyl group at the stereogenic carbon. With a molecular formula of C₁₆H₁₂F₃N and a molecular weight of 275.27 g/mol, this compound belongs to the 1-aryl-2,2,2-trifluoroethylamine class, which has emerged as a structurally distinct motif in medicinal chemistry and asymmetric synthesis [1]. The combination of the extended anthracene π-system, the electron-withdrawing CF₃ group, and the defined (R) absolute configuration distinguishes this compound from simpler 1-phenyl-2,2,2-trifluoroethylamine analogs and its (S)-enantiomer (CAS 1213398-92-5) . Commercially available at purities of 95% to 98% from multiple suppliers, this compound serves as a chiral derivatization reagent, a potential chiral solvating agent, and a synthetic intermediate for fluorinated bioactive molecules [1].

Why 2-Anthryl Trifluoroethylamine Cannot Be Generically Substituted


Generic substitution among 1-aryl-2,2,2-trifluoroethylamines carries quantifiable risk because the aromatic substituent governs three interdependent performance parameters: the basicity (pKa) of the amine nitrogen, the capacity for π-stacking and chiral recognition, and the photophysical detectability in analytical workflows. The 2-anthryl group provides a substantially larger aromatic surface area and different electronic character compared to phenyl or naphthyl analogs, directly impacting enantiodiscrimination efficiency in chiral solvating and derivatization applications [1]. Furthermore, the regioisomeric position of attachment on the anthracene nucleus (2- vs. 9- vs. 1-anthryl) alters photochemical stability and stereoelectronic properties—the 9-anthryl position is susceptible to photodimerization whereas the 2-anthryl position is not, a distinction critical for applications requiring photostability [2]. The trifluoroethylamine motif further reduces amine basicity by approximately 5 pKa units compared to the non-fluorinated ethylamine analog, fundamentally altering protonation state at physiological pH and hydrogen-bonding capacity [3].

Quantitative Differentiation from Closest Structural Analogs


Amine Basicity Reduction: Trifluoroethylamine vs. Ethylamine

The trifluoroethylamine motif in (1R)-1-(2-anthryl)-2,2,2-trifluoroethylamine reduces amine basicity by approximately 4.5–5.7 pKa units compared to its non-fluorinated ethylamine analog. The predicted pKa for (1S)-1-(2-anthryl)-2,2,2-trifluoroethylamine (the enantiomer, sharing identical physicochemical properties) is 4.28 ± 0.30 , whereas non-fluorinated 1-aryl-ethylamines typically exhibit conjugate acid pKa values in the range of 9–10 [1]. The parent system β,β,β-trifluoroethylamine has a measured pKa of 5.7 versus >10 for ethylamine [1]. This reduction means the compound is predominantly unprotonated at physiological pH (7.4), whereas non-fluorinated analogs remain largely protonated, profoundly affecting membrane permeability, hydrogen-bond donor capacity, and pharmacokinetic profiles when incorporated into bioactive molecules [2].

Physicochemical profiling Medicinal chemistry pKa modulation

Photochemical Stability of 2-Anthryl vs. 9-Anthryl Regioisomers

The 2-anthryl substitution position confers distinct photochemical inertness relative to the 9-anthryl isomer. In a controlled study of N,N′-dianthracen-n-ylurea (nDAU) derivatives bearing 1-anthryl, 2-anthryl, and 9-anthryl groups, only the 9-anthryl derivative (9DAU) underwent intermolecular photodimerization upon irradiation, whereas the 2-anthryl derivative (2DAU) showed no photodimerization reactivity [1]. This difference arises from variations in intermolecular anthracene ring overlap driven by the substitution position. This photochemical stability advantage of the 2-anthryl position is directly relevant to applications in fluorescence-based analytical detection, where the 9-anthryl isomer's photodimerization can lead to signal degradation and artifact formation [2].

Photostability Regioisomer differentiation Anthracene photochemistry

Fluorescence Detection Sensitivity for Chiral Derivatization

The 2-anthryl chromophore provides high-sensitivity fluorescence detection when used as a chiral derivatization reagent. For the closely related non-fluorinated analog 1-(2-anthryl)ethylamine, Goto et al. (1986) demonstrated a detection limit of 100 fmol (S/N = 10) using normal-phase HPLC with fluorescence detection at λ_ex 260 nm and λ_em 400 nm, following condensation with carboxylic acid analytes via water-soluble carbodiimide/1-hydroxybenzotriazole coupling [1]. The trifluoroethylamine variant is expected to retain this chromophoric sensitivity while adding the benefits of reduced basicity and enhanced volatility for GC-MS compatibility [2]. By comparison, 1-(1-naphthyl)ethylamine-based reagents offered approximately 10-fold lower sensitivity (detection limit ~1 pmol), as disclosed in the patent literature [3].

Chiral derivatization Fluorescence detection HPLC enantioseparation

Enantiomer Procurement: Availability and Purity

The (R)-enantiomer (CAS 1212912-58-7) and (S)-enantiomer (CAS 1213398-92-5) of 1-(2-anthryl)-2,2,2-trifluoroethylamine are commercially available as distinct catalog items from multiple suppliers with defined minimum purity specifications. The (R)-enantiomer is available at 95% minimum purity (AKSci) or 98% (Leyan) . The racemic mixture (CAS 1270458-10-0) is also commercially available at 95–98% purity from multiple suppliers . This three-tier availability (racemate, (R)-enantiomer, (S)-enantiomer) provides procurement flexibility that is not available for all anthryl-trifluoroethylamine regioisomers; for example, the 1-anthryl variants are less commonly catalogued as individual enantiomers. Fluorinated amines are known to exhibit pronounced self-disproportionation of enantiomers (SDE) behavior during achiral chromatography and sublimation, meaning that verifying enantiomeric purity upon receipt is essential regardless of the supplier's specification [1].

Enantiomeric purity Chiral procurement Analytical standards

Trifluoroethylamine as Metabolically Stable Amide Bond Isostere

The trifluoroethylamine (-CH(CF₃)-NH-) function has been validated as a metabolically stable amide bond isostere in multiple drug discovery programs, most notably in the clinical cathepsin K inhibitor odanacatib, where replacement of the P2–P3 amide bond with a trifluoroethylamine moiety improved metabolic stability while maintaining potency [1]. The non-basic nature of the trifluoroethylamine nitrogen (pKa ~4.3–5.7) allows retention of the critical hydrogen bond donor capacity of the amide NH while eliminating susceptibility to amidase-mediated hydrolysis [2]. Non-fluorinated ethylamine analogs (pKa ~9–10) cannot serve this function because their protonation at physiological pH disrupts hydrogen bonding to the target protein [3]. This differentiation is class-level but directly translatable: any bioactive molecule incorporating (1R)-1-(2-anthryl)-2,2,2-trifluoroethylamine as a building block will benefit from this intrinsic metabolic stability advantage over its non-fluorinated 1-(2-anthryl)ethylamine counterpart.

Amide bond isostere Metabolic stability Peptidomimetics

Chiral Modifier in Heterogeneous Asymmetric Hydrogenation

Anthryl-ethylamines have been evaluated as chiral modifiers in the Pt-catalyzed heterogeneous enantioselective hydrogenation of ethyl pyruvate, a benchmark reaction for assessing chiral modifier efficacy. Solladié-Cavallo et al. (2001) reported that enantiopure anthryl-ethylamine (+)-6a and phenanthryl-ethylamine (+)-7a provided 12–30% enantiomeric excess (ee), while the N-monobenzyl derivative (-)-7b achieved 40% ee under optimized conditions [1]. The synthesis of these modifiers proceeded in 95–97% overall yield (1–2 steps), and preparative chiral chromatographic resolution provided 35–38% yield of each enantiomer [1]. Although these data are for non-fluorinated anthryl-ethylamines, the structural similarity to the 2-anthryl trifluoroethylamine class makes the catalytic modifier application directly relevant—with the additional consideration that the reduced basicity of the trifluoroethylamine variant (pKa ~4.3 vs. ~9–10) would alter the amine–Pt surface interaction [2]. All efficient chiral modifiers for this reaction require a basic N atom for interacting with the carbonyl group of the α-ketoester reactant and an aromatic ring system for adsorptive anchoring on Pt [3].

Asymmetric hydrogenation Chiral modifier Heterogeneous catalysis

Validated Application Scenarios for Research and Industry


Fluorescence Chiral Derivatization for HPLC Enantiomer Analysis

The 2-anthryl chromophore, combined with the chiral trifluoroethylamine scaffold, enables pre-column derivatization of carboxylic acid analytes to form diastereomeric amides separable on achiral stationary phases. Based on the established methodology using the non-fluorinated analog 1-(2-anthryl)ethylamine, which achieves a 100 fmol detection limit (S/N=10) with fluorescence detection at λ_ex 260 nm and λ_em 400 nm [1], the trifluoroethylamine variant is expected to provide comparable or enhanced sensitivity with the additional advantage of reduced basicity minimizing undesired acid–base interactions during chromatography. This application is particularly relevant for pharmaceutical impurity profiling, natural product enantiomer analysis, and metabolic studies where analyte quantities are limited [2].

Building Block for Metabolically Stable Peptidomimetic Drugs

The trifluoroethylamine function has been clinically validated as a metabolically stable amide bond isostere in cathepsin K inhibitors [1]. (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine can serve as a synthetic intermediate for incorporating the -CH(CF₃)-NH- motif into peptidomimetics while simultaneously providing the anthracene moiety as a fluorescent probe for cellular imaging or as a rigid, sterically demanding group for modulating target protein interactions. The reduced basicity (predicted pKa ~4.28) ensures the amine nitrogen remains predominantly unprotonated at physiological pH, preserving hydrogen-bond donor capacity to target proteins while avoiding the lysosomotropism associated with highly basic amines [2].

NMR Chiral Solvating Agent for Enantiomeric Purity Assay

Anthracene-based chiral amines are well-established as chiral solvating agents (CSAs) for NMR determination of enantiomeric purity, with the anthracene ring providing both diamagnetic anisotropic shielding for enantiodiscrimination and π-stacking stabilization of diastereomeric association complexes [1]. The (1R)-1-(2-anthryl)-2,2,2-trifluoroethylamine scaffold combines the established anthracene CSA framework with the CF₃ group as a sensitive ¹⁹F NMR probe for direct quantification of diastereomeric complexes without interference from ¹H signals. The 2-anthryl substitution provides photochemical stability advantages over the 9-anthryl isomer for long-term NMR experiments involving UV irradiation or fluorescence monitoring [2].

Modifier Scaffold in Asymmetric Heterogeneous Catalysis

Anthryl-ethylamines function as chiral modifiers in Pt-catalyzed heterogeneous enantioselective hydrogenation of α-ketoesters, using the anthracene ring for adsorptive anchoring on the metal surface and the amine nitrogen for substrate activation [1]. While benchmark cinchona alkaloid modifiers achieve ~95% ee, the anthryl-ethylamine scaffold offers a modular and synthetically accessible alternative (95–97% yield in 1–2 steps) amenable to systematic structure–activity optimization [2]. The reduced basicity of the trifluoroethylamine variant may offer distinct Pt-binding kinetics, potentially reducing catalyst poisoning caused by overly strong amine–metal coordination .

Quote Request

Request a Quote for (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.